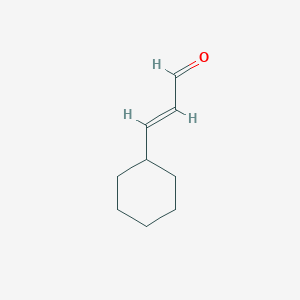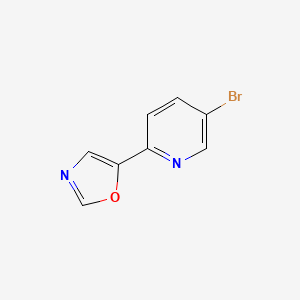![molecular formula C13H8F3N3O2 B3036679 3-cyano-5-methyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide CAS No. 400074-25-1](/img/structure/B3036679.png)
3-cyano-5-methyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide
Overview
Description
“3-cyano-5-methyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide” is a chemical compound that contains a trifluoromethyl group (-CF3). The trifluoromethyl group is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Trifluoromethyl-containing compounds are often found in pharmaceuticals and exhibit numerous pharmacological activities .
Synthesis Analysis
The synthesis of such compounds often involves the introduction of the trifluoromethyl group into the molecule. This can be achieved through various methods, including the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method involves the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” includes a trifluoromethyl group (-CF3), a cyano group (-CN), and an isoxazole ring. The trifluoromethyl group is known for its significant electronegativity, which is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
The trifluoromethyl group in the molecule can activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Scientific Research Applications
Prodrug Synthesis
3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide was synthesized as a prodrug for antiarthritic treatment. This compound is metabolized to yield plasma concentrations of an anti-inflammatory agent similar to established prodrugs (Patterson, Cheung, & Ernest, 1992).
Immunomodulatory Applications
Isoxazole derivatives, including those structurally similar to 3-cyano-5-methyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, have been evaluated as disease-modifying antirheumatic drugs, showing promise in clinical trials. They exhibit strong inhibitory effects on mitochondrial dihydroorotate dehydrogenase, crucial in pyrimidine nucleotide synthesis and immune cell function (Knecht & Löffler, 1998).
Antibacterial Activities
Compounds structurally similar to this compound have shown significant antibacterial activities against various bacteria like E. coli and S. aureus (Chao, 2006).
Antifungal and Antimicrobial Potential
Amino pyrazole derivatives, related to the chemical structure , have been synthesized and tested for potential antifungal and antimicrobial activities. Certain compounds have shown good activity as antimicrobial agents (Shah, Patel, & Karia, 2018).
Potential in Anti-inflammatory Drug Development
5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, a derivative, has shown potential in vitro gene modulation, suggesting its use in developing anti-inflammatory drugs (Płoszaj et al., 2016).
Herbicidal Activity
3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides, related in structure, have shown significant preemergent and postemergent herbicidal activity against various weeds (Hamper et al., 1995).
Antitumor Agent Synthesis
Compounds structurally related to this compound have been synthesized for potential use as antitumor agents. Nilotinib, an antitumor agent, was synthesized using a related compound as a starting material (Wang, 2009).
properties
IUPAC Name |
3-cyano-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O2/c1-7-11(10(6-17)19-21-7)12(20)18-9-5-3-2-4-8(9)13(14,15)16/h2-5H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPVDZSZQJKJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C#N)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid](/img/structure/B3036598.png)
![2-cyano-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B3036600.png)

![4-{[(3-Chlorobenzoyl)oxy]imino}-6-methylthiochromane](/img/structure/B3036605.png)
![3-[(3,4-Dichlorophenyl)methylsulfanyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole](/img/structure/B3036606.png)
![3-[(4-Chlorophenyl)methylsulfanyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B3036607.png)
![1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B3036610.png)
![(E)-3-(dimethylamino)-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]but-2-en-1-one](/img/structure/B3036611.png)
![2-{[1-(4-acetylphenyl)-1H-pyrrol-2-yl]methylene}malononitrile](/img/structure/B3036613.png)
![(E)-3-(dimethylamino)-1-[2-(2-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B3036614.png)
![4-bromo-N-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]benzenesulfonamide](/img/structure/B3036615.png)
![2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3036616.png)
![(NZ)-N-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B3036618.png)